molecular formula C8H7BrN2O B1522279 2-Bromo-6-methoxyimidazo[1,2-a]pyridine CAS No. 1042141-33-2

2-Bromo-6-methoxyimidazo[1,2-a]pyridine

Cat. No. B1522279
M. Wt: 227.06 g/mol
InChI Key: AMINXTALIVOYAK-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a biochemical used for proteomics research . It is a heteroaromatic compound that contains both nitrogen and oxygen. It is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-methoxyimidazo[1,2-a]pyridine is C8H7BrN2O, and its molecular weight is 227.06 . The structure consists of a pyridine ring fused with an imidazole ring, with a bromine atom and a methoxy group attached to the imidazole ring .


Physical And Chemical Properties Analysis

2-Bromo-6-methoxyimidazo[1,2-a]pyridine is a solid . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

A study by Saady et al. (2020) investigated a pyridine derivative related to 2-Bromo-6-methoxyimidazo[1,2-a]pyridine for its inhibitory effects on steel corrosion in hydrochloric acid medium. The compound showed high effectiveness in corrosion inhibition, reaching up to 92% efficiency at certain concentrations. The adsorption process followed the Flory–Huggins model, and scanning electron microscopy confirmed the presence of an adsorption film on mild steel, indicating potential applications in corrosion protection in industrial settings (Saady et al., 2020).

Synthesis and Characterization

The synthesis of related compounds has been explored for different applications. Guan Jin (2010) synthesized 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, a compound structurally similar to 2-Bromo-6-methoxyimidazo[1,2-a]pyridine. The process involved substitution, nitration, ammoniation, oxidation, reduction, and cyclization, with a total yield of 40.2%. This synthesis pathway could offer insights into the production and structural analysis of similar compounds (Guan Jin, 2010).

Biological and Electrochemical Activity

In the field of coordination chemistry, compounds related to 2-Bromo-6-methoxyimidazo[1,2-a]pyridine have been reviewed for their diverse chemical properties and activities. Boča et al. (2011) reviewed papers dealing with compounds containing similar structures, summarizing preparation procedures, properties, and the variety of protonated/deprotonated forms. This review highlights the potential of these compounds in biological and electrochemical applications (Boča et al., 2011).

Cancer Chemotherapy

Almeida et al. (2018) designed and synthesized a series of selenylated imidazo[1,2-a]pyridines, which showed promising activity against breast cancer cells. While not directly related to 2-Bromo-6-methoxyimidazo[1,2-a]pyridine, this study demonstrates the potential of structurally similar compounds in the development of new chemotherapeutic agents (Almeida et al., 2018).

properties

IUPAC Name

2-bromo-6-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMINXTALIVOYAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674130
Record name 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxyimidazo[1,2-a]pyridine

CAS RN

1042141-33-2
Record name 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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